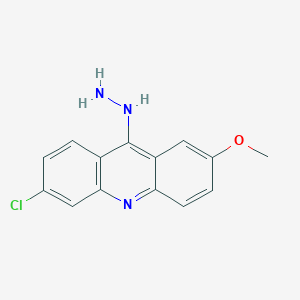![molecular formula C14H13N5O2 B15216061 N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline CAS No. 88974-91-8](/img/structure/B15216061.png)
N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline is a complex organic compound that belongs to the class of triazolo-pyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a nitro group at the 7th position and a dimethylamino group at the 4th position of the aniline ring. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yield and purity. The process may also involve additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-Dimethyl-4-(7-amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline.
Applications De Recherche Scientifique
N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline involves its interaction with specific molecular targets. The nitro group and triazole ring play crucial roles in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline can be compared with other triazole-containing compounds, such as:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit distinct biological activities.
1,2,4-Triazoles: Similar to the target compound but with variations in the substitution pattern, leading to different chemical and biological properties.
The uniqueness of N,N-Dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline lies in its specific substitution pattern, which imparts it with unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
88974-91-8 |
|---|---|
Formule moléculaire |
C14H13N5O2 |
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(7-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline |
InChI |
InChI=1S/C14H13N5O2/c1-17(2)11-5-3-10(4-6-11)14-16-15-13-9-12(19(20)21)7-8-18(13)14/h3-9H,1-2H3 |
Clé InChI |
JXSSRPJHPFOSKL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


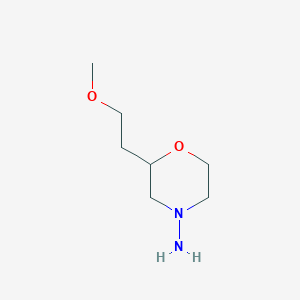
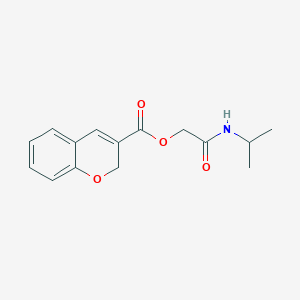

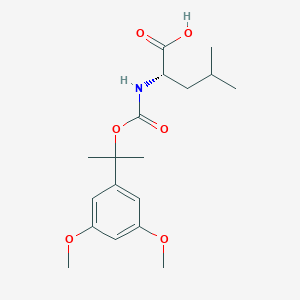
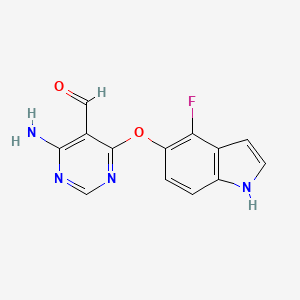
![trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B15216007.png)
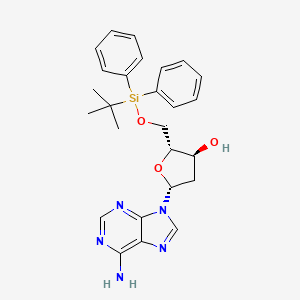
![6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15216029.png)

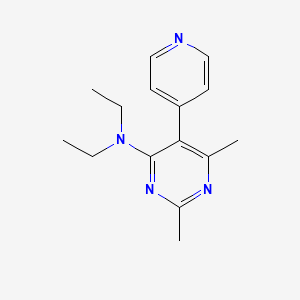
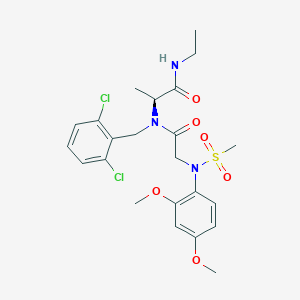
![(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15216052.png)
